molecular formula C15H17NO2 B1614580 1-(4-Ethoxyphenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde CAS No. 347331-41-3

1-(4-Ethoxyphenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde

Cat. No. B1614580
M. Wt: 243.3 g/mol
InChI Key: QVRRKDGIJPPJKP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis of Precursors for Phosphine Ligands

1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been utilized in the synthesis of precursors for chiral bidentate phosphine ligands. Researchers proposed methods for synthesizing 4-(diphenylphosphoryl)-1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, demonstrating its potential in ligand development (Smaliy et al., 2013).

Chalcone Derivative Synthesis and Characterization

A related compound, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), was synthesized as part of a study on pyrrole derivatives. This work involved spectroscopic analyses and quantum chemical calculations, indicating the significance of pyrrole derivatives in molecular studies (Singh et al., 2014).

Hydrogen-Bonding Patterns in Derivatives

The crystal and molecular structures of several pyrrole derivatives, including those related to 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, were examined to understand their hydrogen-bonding patterns. This research provides insights into the molecular interactions of such compounds (Senge & Smith, 2005).

Photochemical Substitution Studies

Research has been conducted on the photochemical behavior of iodopyrroles, a category that includes compounds similar to 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This work offers valuable insights into the photochemical reactions of halogenated pyrroles, contributing to the understanding of their chemical properties (D'Auria et al., 1997).

Chemosensor Development

Pyrrole derivatives have been explored in the development of chemosensors. A study on 7-methoxychromone-3-carbaldehyde-(3′,4′-dimethyl)pyrrole hydrazone (MCPH) revealed its high selectivity as a fluorescent sensor for Al3+, showcasing the application of pyrrole derivatives in sensing technologies (Liu et al., 2012).

Antitumor Applications

Pyrrole derivatives have been isolated from natural sources and studied for their antitumor properties. This includes the isolation of compounds from Taiwanofungus camphoratus, which showed potential in inhibiting tumor cell proliferation, indicating the relevance of pyrrole compounds in medicinal chemistry (Jia et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(4-ethoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-4-18-15-7-5-14(6-8-15)16-11(2)9-13(10-17)12(16)3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRRKDGIJPPJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358129
Record name 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde

CAS RN

347331-41-3
Record name 1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RV Smaliy, AA Chaykovskaya, NA Shtil… - Heteroatom …, 2013 - Wiley Online Library
In this work, possible approaches to the synthesis of 1,2,5‐substituted 4‐phosphoryl‐3‐formylpyrroles have been considered. As a result, two methods for the synthesis of 4‐(…
Number of citations: 3 onlinelibrary.wiley.com

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